N-Acetyl-S-(pentachlorophenyl)-DL-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenylmercapturic acid typically involves the reaction of pentachlorophenol with cysteine in the presence of an acetylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for pentachlorophenylmercapturic acid are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenylmercapturic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Pentachlorophenylmercapturic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of pentachlorophenylmercapturic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological functions of the organism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentachlorophenylmercapturic acid include:
Pentachlorophenol: A related compound with similar chemical properties but different biological activity.
N-acetyl-S-(trichlorophenyl)cysteine: Another mercapturic acid derivative with similar structural features.
Uniqueness
Pentachlorophenylmercapturic acid is unique due to its specific combination of chemical properties and bioactivity.
Properties
CAS No. |
68671-92-1 |
---|---|
Molecular Formula |
C11H8Cl5NO3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-acetamido-3-(2,3,4,5,6-pentachlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H8Cl5NO3S/c1-3(18)17-4(11(19)20)2-21-10-8(15)6(13)5(12)7(14)9(10)16/h4H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
CXDOSRKBOPYXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.